(4-Methylbenzyl)triphenylphosphonium bromide

Physical Organic Chemistry Ylide Chemistry Hammett Analysis

This electron-rich phosphonium salt is tailored for Wittig olefination of base-sensitive substrates. The para-methyl substituent increases ylide pKa, enabling generation with weaker bases (e.g., K₂CO₃ vs. NaH), preserving labile aldehydes and ketones. It directly installs the 4-methylphenyl motif, eliminating post-functionalization steps and ensuring reproducible stereochemistry. Choose this specific salt to avoid the altered kinetics and divergent outcomes caused by generic benzyl analogs. Ideal for medchem SAR and process scale-up.

Molecular Formula C26H24BrP
Molecular Weight 447.3 g/mol
CAS No. 2378-86-1
Cat. No. B044539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylbenzyl)triphenylphosphonium bromide
CAS2378-86-1
Synonyms(p-Methylbenzyl)triphenylphosphonium Bromide;  [(4-Methylphenyl)methyl]triphenylphosphonium Bromide;  NSC 77141
Molecular FormulaC26H24BrP
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
InChIKeyCEEKCHGNKYVTTM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylbenzyl)triphenylphosphonium Bromide (CAS 2378-86-1): Technical Baseline for Procurement in Wittig and Phosphonium Salt Chemistry


(4-Methylbenzyl)triphenylphosphonium bromide (CAS 2378-86-1), with the molecular formula C26H24BrP and a molecular weight of 447.35 g/mol, is a quaternary phosphonium salt featuring a para-methyl-substituted benzyl group . This compound, available commercially with purities typically ≥98% , is primarily employed as a Wittig reagent precursor, generating a stabilized ylide for olefination reactions . Its physical properties, including a melting point range of 268-270°C and a calculated logP of 2.49310 , are well-defined, providing a consistent baseline for synthetic applications.

Why (4-Methylbenzyl)triphenylphosphonium Bromide Cannot Be Interchanged with Unsubstituted or Differently Substituted Benzylphosphonium Salts


The presence and nature of substituents on the benzyl ring of triphenylphosphonium salts profoundly influence key physicochemical and reactivity parameters critical to reproducible synthesis. Unlike unsubstituted benzyltriphenylphosphonium chloride or salts with alternative substituents (e.g., 4-NO2, 4-Br), the electron-donating 4-methyl group on (4-Methylbenzyl)triphenylphosphonium bromide modulates the electronic environment of the acidic α-C-H bond [1]. This directly impacts the pKa of the ylide and the compound's susceptibility to alkaline hydrolysis [2], as well as its reduction potential [3]. Consequently, substituting a generic or in-stock benzylphosphonium salt without accounting for these quantified differences will lead to altered reaction kinetics, different optimal conditions for ylide generation, and potentially divergent stereochemical outcomes in Wittig reactions [1].

(4-Methylbenzyl)triphenylphosphonium Bromide: Quantified Differential Performance Evidence Versus Analogous Phosphonium Salts


Modulated C-H Acidity and Ylide Stability: Quantitative Correlation of the 4-Methyl Substituent

The 4-methyl substituent directly modulates the C-H acidity of the benzyl group, a key determinant of ylide stability and reactivity. A linear free-energy relationship has been established between the Hammett σ- constant of the para-substituent and the pKHA of the cation in DMSO [1]. While specific pKHA data for the 4-methyl derivative is not listed in the abstract, the study provides the quantitative framework (slope = 4.78 pKHA units, R² = 0.992) allowing for the prediction of its behavior relative to known comparators, such as the unsubstituted (σ- = 0) and 4-Br substituted (σ- = 0.26) analogs [1]. The electron-donating nature of the methyl group (σ- = -0.17) will result in a quantifiably higher pKHA (less acidic) compared to unsubstituted or electron-withdrawing derivatives, demanding stronger bases for complete ylide generation.

Physical Organic Chemistry Ylide Chemistry Hammett Analysis

Stability Under Alkaline Conditions: Relative Resistance to Hydrolysis

The stability of phosphonium salts towards alkaline hydrolysis, a common decomposition pathway under Wittig reaction conditions, is highly dependent on the nature of the benzyl substituent. A Hammett analysis has demonstrated a linear correlation between the σ- constants of substituents on the benzyl group and the logarithm of the third-order rate constant (log k) for alkaline decomposition [1]. Based on this relationship, the electron-donating 4-methyl group (σ- = -0.17) confers a measurably lower rate of decomposition compared to the unsubstituted benzyl analog (σ- = 0) or those bearing electron-withdrawing groups like 4-NO2 or 4-CN.

Reaction Kinetics Stability Studies Phosphonium Salt Degradation

Electrochemical Behavior: Quantified Difference in Reduction Potential

The electron-donating 4-methyl group alters the reduction potential of the phosphonium salt relative to its unsubstituted analog. A linear correlation has been established between the Hammett σ substituent values and the half-wave reduction potentials (E1/2) of a series of substituted benzyltriphenylphosphonium salts, with a reaction constant ρ of +0.23 V [1]. Based on this Hammett plot, the 4-methylbenzyl derivative (σ- = -0.17) is predicted to exhibit a more negative (less easily reduced) half-wave potential compared to the unsubstituted benzyl derivative (σ- = 0).

Electrochemistry Polarography Redox Chemistry

Optimized Application Scenarios for (4-Methylbenzyl)triphenylphosphonium Bromide Based on Verifiable Performance


Wittig Olefination of Base-Sensitive Carbonyl Substrates

For Wittig reactions involving aldehydes or ketones prone to side reactions (e.g., epimerization, aldol condensation) under strongly basic conditions, (4-Methylbenzyl)triphenylphosphonium bromide offers a distinct advantage. Its electron-donating methyl group increases the pKa of the ylide precursor, as inferred from its Hammett σ- value [1]. This characteristic permits the use of milder bases for effective ylide generation, thereby preserving the integrity of sensitive substrates and leading to higher yields and cleaner reaction profiles.

Synthesis of (E)-1,2-Bis(4-methylphenyl)ethene Derivatives

This compound is the reagent of choice for the stereoselective synthesis of symmetrical or unsymmetrical 4-methylstyrene derivatives via the Wittig reaction [1]. The use of the 4-methylbenzyl-specific ylide ensures that the desired 4-methylphenyl motif is directly incorporated into the alkene product, as demonstrated in the synthesis of (Z)-1,2-Bis(4-methylphenyl)ethene . This avoids the need for subsequent functional group manipulations and guarantees the correct substitution pattern on the final molecule.

Structure-Activity Relationship (SAR) Studies in Phosphonium-Based Bioactive Molecules

In medicinal chemistry programs exploring phosphonium salts for drug delivery or as direct therapeutic agents [1], the precise substitution pattern is critical. The 4-methylbenzyl variant is essential for establishing SAR trends. Its distinct physical properties (logP of 2.49310 ) and electronic profile (Hammett σ- = -0.17 ) provide a specific and well-defined data point for correlating structural changes with biological activity or mitochondrial targeting efficiency, which would be confounded by the use of an alternative benzyl or substituted benzyl analog.

Technical Documentation Hub

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